molecular formula C7H8BrClN2O2 B2823038 N-[(3-Bromo-1,2-oxazol-5-yl)methyl]-2-chloropropanamide CAS No. 2150231-17-5

N-[(3-Bromo-1,2-oxazol-5-yl)methyl]-2-chloropropanamide

Cat. No.: B2823038
CAS No.: 2150231-17-5
M. Wt: 267.51
InChI Key: CEQUIINVOMXUGT-UHFFFAOYSA-N
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Description

N-[(3-Bromo-1,2-oxazol-5-yl)methyl]-2-chloropropanamide is a synthetic organic compound that belongs to the class of oxazole derivatives.

Preparation Methods

The synthesis of N-[(3-Bromo-1,2-oxazol-5-yl)methyl]-2-chloropropanamide typically involves the reaction of 3-bromo-1,2-oxazole with 2-chloropropanoyl chloride under specific reaction conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

N-[(3-Bromo-1,2-oxazol-5-yl)methyl]-2-chloropropanamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[(3-Bromo-1,2-oxazol-5-yl)methyl]-2-chloropropanamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its biological activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(3-Bromo-1,2-oxazol-5-yl)methyl]-2-chloropropanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action .

Comparison with Similar Compounds

N-[(3-Bromo-1,2-oxazol-5-yl)methyl]-2-chloropropanamide can be compared with other oxazole derivatives such as:

    Aleglitazar: An antidiabetic agent.

    Ditazole: A platelet aggregation inhibitor.

    Mubritinib: A tyrosine kinase inhibitor.

    Oxaprozin: A COX-2 inhibitor.

Properties

IUPAC Name

N-[(3-bromo-1,2-oxazol-5-yl)methyl]-2-chloropropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrClN2O2/c1-4(9)7(12)10-3-5-2-6(8)11-13-5/h2,4H,3H2,1H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEQUIINVOMXUGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC(=NO1)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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